molecular formula C19H22N2O4 B5489932 N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide

N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide

Cat. No. B5489932
M. Wt: 342.4 g/mol
InChI Key: LPZMHEBGFSWHJQ-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide, commonly known as DMF, is a small molecule that has been extensively studied for its potential applications in scientific research. DMF is a furan derivative and is classified as a nonsteroidal anti-inflammatory drug (NSAID). In recent years, DMF has gained significant attention due to its unique chemical properties and its potential to modulate various biological processes.

Mechanism of Action

DMF exerts its biological effects through various mechanisms. One of the primary mechanisms is the activation of the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes. DMF activates Nrf2 by covalently modifying cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), which sequesters Nrf2 in the cytoplasm. This modification leads to the dissociation of Nrf2 from Keap1 and its translocation into the nucleus, where it binds to antioxidant response elements (AREs) and activates the expression of target genes.
Biochemical and Physiological Effects:
DMF has been shown to modulate various biochemical and physiological processes. DMF can induce the expression of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and glutathione S-transferase (GST). DMF can also inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. In addition, DMF can modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. These properties make DMF a potential therapeutic agent for various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer.

Advantages and Limitations for Lab Experiments

DMF has several advantages for lab experiments. DMF is a small molecule that can easily penetrate cell membranes and reach intracellular targets. DMF is also stable and can be stored for extended periods without degradation. However, DMF has some limitations for lab experiments. DMF can be toxic at high concentrations, and its effects can be cell-type dependent. DMF can also interfere with some assays, such as assays that measure the activity of cytochrome P450 enzymes.

Future Directions

DMF research is an active area of investigation, and several future directions can be pursued. One potential direction is the development of DMF analogs that have improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the role of DMF in the regulation of autophagy, a cellular process that plays a critical role in the maintenance of cellular homeostasis. DMF has been shown to induce autophagy in some cell types, and further investigation is needed to elucidate the mechanism of this effect. Finally, DMF research can be expanded to investigate its potential applications in other disease areas, such as metabolic diseases and infectious diseases.
Conclusion:
In conclusion, DMF is a small molecule that has been extensively studied for its potential applications in scientific research. DMF modulates various biological processes, including the immune system, oxidative stress, and inflammation. DMF has several advantages for lab experiments, but its effects can be cell-type dependent and can interfere with some assays. DMF research is an active area of investigation, and several future directions can be pursued to further elucidate its mechanism of action and potential therapeutic applications.

Synthesis Methods

DMF can be synthesized using various methods, including the reaction of 4-methoxybenzaldehyde with diethyl malonate to form 1-(4-methoxyphenyl)-2-(diethylamino)acrylonitrile. This intermediate compound can then be reacted with furfurylamine to produce DMF. Another method involves the reaction of 4-methoxybenzaldehyde with diethyl malonate to form 1-(4-methoxyphenyl)-2-(diethylamino)acrylamide, which can be cyclized using furfurylamine to produce DMF.

Scientific Research Applications

DMF has been extensively studied for its potential applications in scientific research. One of the primary areas of research is the modulation of the immune system. DMF has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of oxidative stress and inflammation. DMF has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These properties make DMF a potential therapeutic agent for various immune-mediated disorders, including multiple sclerosis, psoriasis, and inflammatory bowel disease.

properties

IUPAC Name

N-[(E)-3-(diethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-4-21(5-2)19(23)16(20-18(22)17-7-6-12-25-17)13-14-8-10-15(24-3)11-9-14/h6-13H,4-5H2,1-3H3,(H,20,22)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZMHEBGFSWHJQ-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C\C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6081288

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